4-Chloro-6-fluoro-2-phenylquinoline
Description
4-Chloro-6-fluoro-2-phenylquinoline is a halogenated quinoline derivative characterized by a chloro group at position 4, a fluoro group at position 6, and a phenyl substituent at position 2 of the quinoline scaffold. Halogenated quinolines are often explored for their bioactivity, particularly as antitumor, antimicrobial, or herbicidal agents, owing to the electronic effects of halogens and the aromatic stability of the quinoline core .
Properties
CAS No. |
103914-45-0 |
|---|---|
Molecular Formula |
C15H9ClFN |
Molecular Weight |
257.69 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI Key |
QCRHWRDDABONAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Synonyms |
4-Chloro-6-fluoro-2-phenylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence the compound's properties. Below is a comparative table of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The nitro group in 4-Chloro-6-nitro-2-phenylquinoline (C₁₅H₉ClN₂O₂) may increase electrophilicity, favoring reactions like nucleophilic aromatic substitution compared to the fluoro analog .
- Positional Isomerism: 8-Chloro-6-fluoroquinoline (C₉H₅ClFN) demonstrates how halogen positioning affects molecular symmetry and dipole moments, influencing crystallinity and solubility .
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